ACP1b

ClpP protease Binding affinity High-throughput screening

ACP1b (synonym ACP1-06; CAS 1371635-84-5) is a synthetic small-molecule activator of the highly conserved bacterial caseinolytic protease P (ClpP), a tetradecameric serine protease essential for proteostasis. It belongs to the Activators of Self-Compartmentalizing Proteases (ACP) class, originally identified through a high-throughput screen for compounds that dysregulate ClpP by enabling ATPase-independent degradation of larger proteins, ultimately causing bacterial cell death.

Molecular Formula C18H18ClF3N2O3S2
Molecular Weight 466.9 g/mol
Cat. No. B15607753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACP1b
Molecular FormulaC18H18ClF3N2O3S2
Molecular Weight466.9 g/mol
Structural Identifiers
InChIInChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25)
InChIKeyOUZIIFOEMPAZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ACP1b (ACP1-06) – A Synthetic Small-Molecule ClpP Protease Activator for Antibacterial Research & Drug Discovery Procurement


ACP1b (synonym ACP1-06; CAS 1371635-84-5) is a synthetic small-molecule activator of the highly conserved bacterial caseinolytic protease P (ClpP), a tetradecameric serine protease essential for proteostasis [1]. It belongs to the Activators of Self-Compartmentalizing Proteases (ACP) class, originally identified through a high-throughput screen for compounds that dysregulate ClpP by enabling ATPase-independent degradation of larger proteins, ultimately causing bacterial cell death [2]. With a molecular weight of 466.93 Da (C₁₈H₁₈ClF₃N₂O₃S₂), ACP1b binds to the hydrophobic pockets of ClpP with a dissociation constant (Kd) of 3.2 μM and exhibits functional activation EC₅₀ values of 0.3 μM for Neisseria meningitidis ClpP and 0.7 μM for Escherichia coli ClpP [3].

Why ACP1b Cannot Be Trivially Replaced by ADEPs or Other ClpP Activators in Experimental & Procurement Workflows


Although both acyldepsipeptides (ADEPs) and ACPs activate ClpP and share bactericidal properties, they cannot be substituted interchangeably. ACP1 and ADEP induce distinct conformational changes in the ClpP structure—structural reorganization of electrostatic interaction networks at the entrance pores is the common requirement, but the binding modes and resulting conformational states differ fundamentally [1]. Critically, ACP1b is synthetically far more accessible than the cyclic depsipeptide ADEPs, which require multi-step solid-phase peptide chemistry and complex macrolactonization [2]. Furthermore, ACP1b lacks intrinsic antibacterial activity against many species (MIC >128 mg/L against S. aureus and E. coli) unless paired with an efflux-pump inhibitor, a functional behavior distinct from ADEPs and a key consideration for experimental design [3]. The quantitative evidence below demonstrates exactly where ACP1b diverges from its closest analogs.

ACP1b Procurement-Relevant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ClpP Binding Affinity vs. Baseline ACP1 Hit: ACP1b Binds ClpP with Kd of 3.2 μM

ACP1b (ACP1-06) binds to bacterial ClpP with a measured Kd of 3.2 μM, representing the optimized affinity achieved through medicinal chemistry iteration on the original ACP1 hit scaffold [1]. The original ACP1 compound was identified from a high-throughput screen of ~40,000 compounds and showed initial ClpP activation, but required structural optimization to achieve drug-like potency. ACP1b's binding was subsequently confirmed by co-crystal structures with both E. coli ClpP (PDB 6NB1, 1.9 Å resolution) and N. meningitidis ClpP (PDB 6W9T), providing atomic-level validation of target engagement [2][3].

ClpP protease Binding affinity High-throughput screening

ClpP Functional Activation Potency: ACP1b Achieves Sub-Micromolar EC₅₀ Across Two Key Bacterial ClpP Orthologs

ACP1b activates ClpP protease with EC₅₀ values of 0.3 μM for Neisseria meningitidis ClpP (NmClpP) and 0.7 μM for Escherichia coli ClpP (EcClpP) . This sub-micromolar functional potency demonstrates that ACP1b is approximately 4.6- to 10.7-fold more potent in the functional activation assay than its binding Kd would suggest, indicating efficient coupling of binding to enzymatic activation. By comparison, the natural product ADEP1 activates ClpP in a distinct structural manner that is less synthetically tractable, though direct EC₅₀ values for ADEP1 under identical assay conditions are not available from a single head-to-head study [1].

Functional activation ClpP orthologs EC50

Species-Selective Antibacterial Activity: ACP1b Kills N. meningitidis and H. influenzae but Spares Gram-Positive Species Without Efflux Inhibitor Synergy

ACP1b exhibits minimum bactericidal concentration (MBC) values of 16 μg/mL against Neisseria meningitidis and 8 μg/mL against Haemophilus influenzae, yet shows no standalone antibacterial activity against Staphylococcus aureus or Escherichia coli (MIC >128 mg/L) [1][2]. This species-selective profile contrasts with ADEPs, which are primarily active against Gram-positive pathogens including S. aureus and Enterococcus spp. Critically, ACP1b's Gram-negative activity can be rescued by co-administration with an efflux-pump inhibitor, enabling killing of Pseudomonas aeruginosa and other Gram-negative bacteria [2]. This conditional spectrum is a defining feature that must be considered during compound procurement for antibacterial screening.

Antibacterial spectrum Minimum bactericidal concentration Gram-negative selectivity

Scaffold Utility for Structure-Based Rational Design: ACP1b Serves as the Parent Compound Enabling ACP6-12 with >10-Fold Superior Activity

The co-crystal structure of ACP1b (ACP1-06) with E. coli ClpP at 1.9 Å resolution revealed that its 2-pyridyl sulfonyl substituent adopts two distinct orientations in the hydrophobic binding pocket, related through a sulfone bond rotation [1]. This structural insight enabled a 'conformation merging' design strategy that produced the bis-aryl phosphine oxide scaffold ACP6. The optimized analog ACP6-12 exhibited over a 10-fold increase in ClpP activation activity compared to the parent ACP1-06 compound, and its predicted binding conformation was confirmed by co-crystal X-ray structure [1]. This demonstrates ACP1b's proven value as a structural biology tool and a validated starting point for rational antibiotic design.

Structure-based drug design Scaffold optimization Phosphine oxide

Synthetic Accessibility vs. ADEPs: ACP1b Enables Convergent Synthesis Without Complex Macrocyclization Chemistry

ACP1b is synthesized via a convergent synthetic route that avoids the solid-phase peptide synthesis and lanthanide salt-promoted macrolactonization required for the ADEP class of ClpP activators [1][2]. The ADEP natural products (e.g., A54556) are cyclic hexadepsipeptides whose total synthesis demands multiple specialized steps, limiting accessible analog diversification. In contrast, ACP1 was discovered through high-throughput screening of drug-like small molecules, and the ACP1b analog was prepared using standard amidation and sulfonylation chemistry, enabling the parallel synthesis of structurally diverse analogs for SAR exploration [2].

Synthetic tractability Convergent synthesis Medicinal chemistry

ACP1b – Recommended Research Applications & Procurement Decision Scenarios Based on Quantitative Evidence


Structural Biology: Co-Crystallization of ClpP-Activator Complexes for Species-Specific Drug Design

ACP1b has been successfully co-crystallized with both E. coli ClpP (PDB 6NB1, 1.9 Å) and N. meningitidis ClpP (PDB 6W9T, 2.09 Å), providing the first crystal structures of an ACP-class activator bound to ClpP [1]. The 1.9 Å EcClpP+ACP1-06 structure revealed dual sulfone orientations in the hydrophobic binding pocket, directly enabling the rational design of the ACP6 phosphine oxide series with >10-fold improved activity [2]. Researchers pursuing structure-based antibiotic design against ClpP should procure ACP1b as the structurally validated starting scaffold.

Gram-Negative Antibacterial Probe Development: Neisseria and Haemophilus Target Validation Studies

ACP1b is one of the few ClpP activators with direct bactericidal activity against Gram-negative pathogens, exhibiting MBC values of 16 μg/mL (N. meningitidis) and 8 μg/mL (H. influenzae) without the need for outer membrane permeabilizers [3]. This contrasts with ADEPs, which primarily target Gram-positive species. Researchers investigating ClpP as a drug target in Gram-negative bacteria should select ACP1b as the probe of choice for Neisseria and Haemophilus target validation, with the caveat that broader Gram-negative coverage requires co-administration of an efflux-pump inhibitor [4].

Medicinal Chemistry Starting Point: SAR Expansion Using a Synthetically Tractable Aryl-Sulfonamide Scaffold

For medicinal chemistry teams seeking to build ClpP-targeted antibiotic programs, ACP1b offers a synthetically accessible scaffold prepared via convergent amidation and sulfonylation chemistry, avoiding the complex macrocyclization required for ADEP analogs [5][6]. The proven track record of scaffold optimization—from ACP1b to ACP6-12 with >10-fold activity gain—demonstrates the scaffold's evolvability and compatibility with structure-based design [2]. Procurement of ACP1b as a reference standard enables direct potency benchmarking of novel analogs in ClpP activation assays.

Anti-Persister & Dormant-Cell Killing Research: Efflux Pump Inhibitor Synergy Model Systems

ACP1b exhibits a unique conditional antibacterial phenotype: it lacks standalone activity against P. aeruginosa and E. coli (MIC >128 mg/L), yet becomes bactericidal when paired with bacterial efflux-pump inhibitors [4]. This property makes ACP1b an ideal tool compound for studying efflux-mediated resistance mechanisms in Gram-negative bacteria and for developing anti-persister therapeutic strategies that combine ClpP activation with efflux inhibition. The original KAKEN research program validated this synergy concept specifically using ACP1b as the lead ClpP activator [4].

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